Cas no 914913-88-5 (Palomid 529)

Palomid 529 structure
Palomid 529 structure
Nome do Produto:Palomid 529
N.o CAS:914913-88-5
MF:C24H22O6
MW:406.427887439728
MDL:MFCD18633224
CID:822503
PubChem ID:11998575

Palomid 529 Propriedades químicas e físicas

Nomes e Identificadores

    • Palomid 529
    • Palomid 529 (P529)
    • 8-(1-Hydroxyethyl)-2-methoxy-3-((4-methoxybenzyl)oxy)-6H-benzo[c]chromen-6-one
    • 8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one
    • P529
    • P-529
    • Palomid 529,P529
    • Palomid-529
    • 8-(1-Hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]-6H-dibenzo[b,d]pyran-6-one
    • SG 00529
    • Palomid529
    • AK160239
    • 8-(1-hydroxyethyl)-2-methoxy-3-(4-methoxybenzyloxy)-6H-benzo[c]chromen-6-one
    • 6H-Dibenzo(b,d)pyran-6-one, 8-(1-hydroxyethyl)-2-methoxy-3-((4-methoxyphenyl)methoxy)-
    • 6H-Dibenzo[b,d]pyran-6-one, 8-(1-hydroxyethyl)-2-methoxy-3
    • 8-(1-Hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]-6H-dibenzo[b,d]pyran-6-one (ACI)
    • 8-(1-hydroxyethyl)-2-methoxy-3-(4-methoxybenzyloxy)-benzo[c]chromen-6-one
    • DFN 529
    • P 529
    • RES 529
    • CHEMBL2141712
    • CS-0258
    • AC-31523
    • DB12812
    • HMS3673G05
    • BCP02474
    • EX-A254
    • AKOS024463339
    • J-519339
    • BRD-A50998626-001-02-1
    • 8-(1-Hydroxyethyl)-2-methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one
    • HMS3655L14
    • NSC-801008
    • 914913-88-5
    • BCP9001049
    • AS-16573
    • 3-(4-methoxybenzyloxy)-8-(1-hydroxyethyl)-2-methoxy-6H-benzo[c]chromen-6-one
    • MFCD18633224
    • Palomid 529 (P529)?
    • 8-(1-hydroxyethyl)-2-methoxy-3-((4-methoxyphenyl)methoxy)-6h-dibenzo(b,d)pyran-6-one
    • XV9409EWG4
    • NSC775306
    • NCGC00263125-10
    • NCGC00263125-01
    • SDCCGSBI-0654446.P001
    • CCG-268719
    • Q27294013
    • SW219676-1
    • SMR004702956
    • NSC801008
    • RES-529
    • UNII-XV9409EWG4
    • SCHEMBL290034
    • Palomid 529 (P-529, SG00-529)
    • 8-(1-Hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo(c)chromen-6-one
    • GLXC-03197
    • SG00529
    • SG-00529
    • 8-(1-hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo[c]chromen-6-one
    • BCPP000131
    • SB16564
    • 8-(1-hydroxyethyl)-2-methoxy-3-((4-methoxyphenyl)methoxy)-6H-benzo(c)chromen-6-one
    • DTXSID601026005
    • 8-(1-HYDROXYETHYL)-2-METHOXY-3-[(4-METHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE
    • s2238
    • NSC-775306
    • MLS006011187
    • HY-14581
    • MDL: MFCD18633224
    • Inchi: 1S/C24H22O6/c1-14(25)16-6-9-18-19-11-22(28-3)23(12-21(19)30-24(26)20(18)10-16)29-13-15-4-7-17(27-2)8-5-15/h4-12,14,25H,13H2,1-3H3
    • Chave InChI: YEAHTLOYHVWAKW-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=CC=C(C(C)O)C=2)C2C(=CC(=C(C=2)OC)OCC2C=CC(OC)=CC=2)O1

Propriedades Computadas

  • Massa Exacta: 406.14200
  • Massa monoisotópica: 406.14163842g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 30
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 574
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 74.2
  • XLogP3: 4

Propriedades Experimentais

  • Densidade: 1.280
  • Solubilidade: DMSO: soluble10mg/mL, clear
  • PSA: 78.13000
  • LogP: 4.59570

Palomid 529 Informações de segurança

  • Símbolo: GHS06
  • Palavra de Sinal:Danger
  • Declaração de perigo: H301
  • Declaração de Advertência: P301+P310
  • Número de transporte de matérias perigosas:UN 2811 6.1 / PGIII
  • WGK Alemanha:3
  • Código da categoria de perigo: 22
  • RTECS:HP8756500
  • Identificação dos materiais perigosos: Xn
  • PackingGroup:
  • Classe de Perigo:6.1
  • Condição de armazenamento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Palomid 529 Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
MedChemExpress
HY-14581-10mg
Palomid 529
914913-88-5 99.47%
10mg
¥800 2024-05-24
TRC
P165000-5mg
Palomid 529
914913-88-5
5mg
$81.00 2023-05-17
Ambeed
A602029-1mg
8-(1-Hydroxyethyl)-2-methoxy-3-((4-methoxybenzyl)oxy)-6H-benzo[c]chromen-6-one
914913-88-5 98+%
1mg
$12.0 2025-02-21
SHENG KE LU SI SHENG WU JI SHU
sc-364563A-50mg
Palomid 529,
914913-88-5 ≥98%
50mg
¥7521.00 2023-09-05
Ambeed
A602029-10mg
8-(1-Hydroxyethyl)-2-methoxy-3-((4-methoxybenzyl)oxy)-6H-benzo[c]chromen-6-one
914913-88-5 98+%
10mg
$43.0 2025-02-21
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci9788-500mg
Palomid 529
914913-88-5 98%
500mg
¥19328.00 2023-09-09
TRC
P165000-25mg
Palomid 529
914913-88-5
25mg
$328.00 2023-05-17
TRC
P165000-50mg
Palomid 529
914913-88-5
50mg
$586.00 2023-05-17
eNovation Chemicals LLC
D297321-50mg
8-(1-Hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo[c]chromen-6-one PaloMid 529 (P529)
914913-88-5 98%
50mg
$420 2024-05-24
S e l l e c k ZHONG GUO
S2238-10mg
Palomid 529 (P529)
914913-88-5 99.49%
10mg
¥1396.66 2023-09-18

Palomid 529 Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, 80 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ,  Dichloromethane ;  20 min, 0 °C; 0 °C → rt; 2 h, rt
Referência
Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic Insights
Zhang, Luoqiang; et al, ACS Catalysis, 2018, 8(9), 8324-8335

Método de produção 2

Condições de reacção
1.1 Reagents: Methyl triflate Solvents: Toluene ;  2 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium Solvents: Methanol ;  30 min, 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, pH 1, rt
1.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, 80 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ,  Dichloromethane ;  20 min, 0 °C; 0 °C → rt; 2 h, rt
Referência
Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic Insights
Zhang, Luoqiang; et al, ACS Catalysis, 2018, 8(9), 8324-8335

Método de produção 3

Condições de reacção
1.1 Reagents: Methyl triflate Solvents: Toluene ;  2 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium Solvents: Methanol ;  30 min, 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, pH 1, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, 80 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ,  Dichloromethane ;  20 min, 0 °C; 0 °C → rt; 2 h, rt
Referência
Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic Insights
Zhang, Luoqiang; et al, ACS Catalysis, 2018, 8(9), 8324-8335

Método de produção 4

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline ,  Cuprous iodide Solvents: Toluene ;  24 h, 110 °C
2.1 Reagents: Methyl triflate Solvents: Toluene ;  2 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium Solvents: Methanol ;  30 min, 80 °C; 80 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, pH 1, rt
2.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, 80 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ,  Dichloromethane ;  20 min, 0 °C; 0 °C → rt; 2 h, rt
Referência
Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic Insights
Zhang, Luoqiang; et al, ACS Catalysis, 2018, 8(9), 8324-8335

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Dichloromethane ;  20 min, 0 °C; 0 °C → rt; 2 h, rt
Referência
Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic Insights
Zhang, Luoqiang; et al, ACS Catalysis, 2018, 8(9), 8324-8335

Método de produção 6

Condições de reacção
1.1 Reagents: Picolinic acid ,  Tripotassium phosphate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  24 h, 90 °C
2.1 Reagents: Acetic acid ,  p-Toluenesulfonic acid ,  N-Iodosuccinimide Solvents: Dichloromethane ;  12 h, rt
3.1 Reagents: Cupric acetate ,  Oxygen Catalysts: Acetic acid ,  Zinc triflate ,  Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ;  15 h, 140 °C
4.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline ,  Cuprous iodide Solvents: Toluene ;  24 h, 110 °C
5.1 Reagents: Methyl triflate Solvents: Toluene ;  2 h, 100 °C; 100 °C → rt
5.2 Reagents: Sodium Solvents: Methanol ;  30 min, 80 °C; 80 °C → rt
5.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, pH 1, rt
5.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, 80 °C
6.1 Reagents: Sodium borohydride Solvents: Methanol ,  Dichloromethane ;  20 min, 0 °C; 0 °C → rt; 2 h, rt
Referência
Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic Insights
Zhang, Luoqiang; et al, ACS Catalysis, 2018, 8(9), 8324-8335

Método de produção 7

Condições de reacção
1.1 Reagents: Cupric acetate ,  Oxygen Catalysts: Acetic acid ,  Zinc triflate ,  Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ;  15 h, 140 °C
2.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline ,  Cuprous iodide Solvents: Toluene ;  24 h, 110 °C
3.1 Reagents: Methyl triflate Solvents: Toluene ;  2 h, 100 °C; 100 °C → rt
3.2 Reagents: Sodium Solvents: Methanol ;  30 min, 80 °C; 80 °C → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, pH 1, rt
3.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, 80 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ,  Dichloromethane ;  20 min, 0 °C; 0 °C → rt; 2 h, rt
Referência
Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic Insights
Zhang, Luoqiang; et al, ACS Catalysis, 2018, 8(9), 8324-8335

Método de produção 8

Condições de reacção
1.1 Reagents: Acetic acid ,  p-Toluenesulfonic acid ,  N-Iodosuccinimide Solvents: Dichloromethane ;  12 h, rt
2.1 Reagents: Cupric acetate ,  Oxygen Catalysts: Acetic acid ,  Zinc triflate ,  Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ;  15 h, 140 °C
3.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline ,  Cuprous iodide Solvents: Toluene ;  24 h, 110 °C
4.1 Reagents: Methyl triflate Solvents: Toluene ;  2 h, 100 °C; 100 °C → rt
4.2 Reagents: Sodium Solvents: Methanol ;  30 min, 80 °C; 80 °C → rt
4.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, pH 1, rt
4.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, 80 °C
5.1 Reagents: Sodium borohydride Solvents: Methanol ,  Dichloromethane ;  20 min, 0 °C; 0 °C → rt; 2 h, rt
Referência
Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic Insights
Zhang, Luoqiang; et al, ACS Catalysis, 2018, 8(9), 8324-8335

Palomid 529 Raw materials

Palomid 529 Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:914913-88-5)Palomid 529
A25456
Pureza:99%/99%
Quantidade:100mg/250mg
Preço ($):211.0/357.0